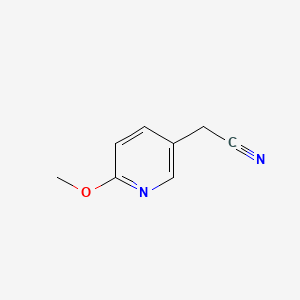![molecular formula C25H48OSi B583753 (S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane CAS No. 144177-03-7](/img/structure/B583753.png)
(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane is a complex organic compound with a unique structure that includes a silane group, an indene derivative, and a hexenyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane typically involves multiple steps, starting from readily available precursors. One common approach is to use a Suzuki–Miyaura coupling reaction, which is known for its mild conditions and functional group tolerance . This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield alcohols or ketones, while reduction could produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives might be explored for potential biological activity.
Medicine: It could serve as a precursor for the development of new pharmaceuticals.
Industry: It may be used in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which (S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane exerts its effects depends on its specific application. In organic synthesis, it might act as a nucleophile or electrophile, participating in various reactions to form new bonds. The molecular targets and pathways involved would vary based on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl-dimethyl-silane: A simpler silane compound without the indene and hexenyl groups.
Indene derivatives: Compounds with similar indene structures but different substituents.
Hexenyl silanes: Compounds with similar hexenyl side chains but different core structures.
Uniqueness
(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane is unique due to its combination of a silane group, an indene derivative, and a hexenyl side chain
Eigenschaften
IUPAC Name |
tert-butyl-[[(4R)-1-[(E,2S,5S)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48OSi/c1-18(2)19(3)13-14-20(4)21-15-16-22-23(12-11-17-25(21,22)8)26-27(9,10)24(5,6)7/h13-14,18-23H,11-12,15-17H2,1-10H3/b14-13+/t19-,20+,21?,22?,23-,25?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUHVHDKEXKRJZ-MXXSJIIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](/C=C/[C@@H](C)C(C)C)C1CCC2C1(CCC[C@H]2O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![D-[4-13C]Galactose](/img/structure/B583689.png)
![D-[1,6-13C2]Galactose](/img/structure/B583692.png)
